ADH-503 is a potent agonist of the integrin CD11b to mitigate myeloid cell immunosuppression. The partial activation of CD11b by ADH-503 leads to the repolarization of tumor-associated macrophages, reduction in the number of tumor-infiltrating immunosuppressive myeloid cells, and enhanced dendritic cell responses. These actions, in turn, improve antitumor T cell immunity and render checkpoint inhibitors effective in previously unresponsive PDAC models.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Leukadherin 1 is a small molecule allosteric activator of CD11b/CD18 that increases K562 cell adhesion to an endogenous CD11b/CD18 ligand, fibrinogen (EC50 = 4 µM). It increases adhesion and decreases de-adhesion of murine neutrophils, leading to reduced chemotaxis. It acts by reducing the rolling velocity of leukocytes in mouse cremaster muscle, decreasing the number of leukocytes recruited to injured tissue. Leukadherin 1 is anti-inflammatory in a zebrafish tailfin injury model and a mouse model of anti-glomerular basement membrane nephritis. It also competitively inhibits YopH (Ki = 1.94 µM), a tyrosine phosphorylase secreted by Y. pestis into immune cells to block signal transduction, and anthrax lethal factor metalloproteinase, a component of anthrax toxin (IC50 = 6 µM). Novel agonist of integrin CD11b/CD18 Leukadherin-1, also known as LA1, is a CD11b/CD18 agonist. Leukadherin-1 suppresses human innate inflammatory signalling. leukadherin-1 increases CD11b/CD18-dependent adhesion via membrane tethers. Leukadherin-1 enhances leukocyte adhesion to ligands and vascular endothelium and thus reduces leukocyte transendothelial migration and influx to the injury sites.
A-953227 is a highly potent and selective inhibitors of calpain. A-953227 features enhanced selectivity versus related cysteine protease cathepsins, favorable microsomal stability, and efficacy in cellular assays. In addition, A-953227 was efficacious in a set of AD related models and had an overall favorable safety profile.
The transient receptor potential ankyrin 1 (TRPA1) ion channel integrates the nociception and transmission of diverse potentially damaging and noxious stimuli, including cold, electrophilic compounds, divalent cations, and mechanical stimulation. A-967079 is a potent, selective, and bioavailable inhibitor of the TRPA1 channel, with IC50 values of 67 and 289 nM for the human and rat isoforms, respectively. It attenuates cold allodynia following nerve injury without producing locomotor or cardiovascular side effects. A-967079 also suppresses neuronal activity in response to mechanical stimulation and diminishes postoperative pain due to mechanical stimuli. A-967079 is a potent and selective antagonist of Transient Receptor Potential Anykrin 1 (TRPA1) with IC50′s of 67 nM and 289 nM at human and rat TRPA1 receptors, respectively.
A‑971432 is a potent, orally bioavailable, selective Sphingosine-1-Phosphate Receptor 5 (S1P5) agonist for the potential treatment of neurodegenerative disorders. A‑971432 is highly selective for S1P5 and has excellent plasma and CNS exposure after oral dosing in preclinical species. A‑971432 improves blood−brain barrier integrity in an in vitro model and reverses age-related cognitive decline in mice. S1P5 agonism is an innovative approach with potentialbenefit in neurodegenerative disorders involving lipid imbalance and/or compromised blood−brain barrier such as Alzheimer’s disease or multiple sclerosis.
AA 2379 is an antiinflammatory agent. AA 2379 inhibits the vascular permeability induced by histamine, serotonin, and bradykinin. AA-2379 has some analgesic activity.